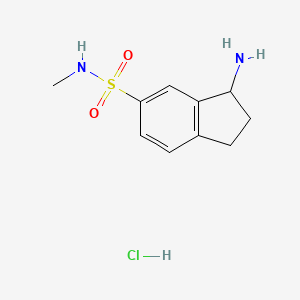

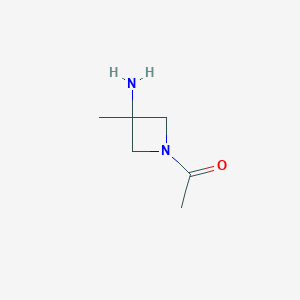

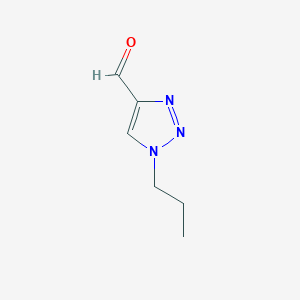

3-amino-N-methyl-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride

Overview

Description

The compound “(S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride” is a solid substance with a molecular weight of 227.69 .

Synthesis Analysis

A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides were designed and synthesized as new selective discoidin domain receptor 1 (DDR1) inhibitors .

Molecular Structure Analysis

The InChI code for “(S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride” is 1S/C11H13NO2.ClH/c1-14-11(13)8-3-2-7-4-5-10(12)9(7)6-8;/h2-3,6,10H,4-5,12H2,1H3;1H .

Physical And Chemical Properties Analysis

“(S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride” is a solid substance that is stored at room temperature . Its molecular weight is 227.69 .

Scientific Research Applications

Synthesis and Structural Analysis

- Sulfonamides have been synthesized and analyzed for their crystal structures to understand their conformation and molecular interactions. For example, the synthesis and crystal structure of a new Schiff base derived from sulfonamide and its confirmation through NMR, UV–VIS, IR spectroscopic techniques, and X-ray crystallography highlight the importance of sulfonamides in structural chemistry (Subashini et al., 2009).

Antimicrobial Activity

- Sulfonamide compounds have been explored for their antimicrobial properties. Research into new heterocycles based on sulfonamide structures has demonstrated potential antimicrobial activity, which is significant for the development of new antibacterial and antifungal agents (El‐Emary et al., 2002).

Carbonic Anhydrase Inhibition

- The inhibition of carbonic anhydrase by sulfonamide derivatives has been a major area of research, with implications in medical treatment for conditions like glaucoma. Studies on novel sulfonamide compounds demonstrate their efficacy in inhibiting various isoforms of human carbonic anhydrase, which is crucial for exploring new therapeutic agents (Sethi et al., 2013).

Chemokine Receptor Antagonism

- Sulfonamide derivatives have been investigated for their potential as chemokine receptor antagonists, with specific focus on their interaction with CCR4. This research is pivotal in developing new treatments for inflammatory diseases and cancer by modulating immune response (Procopiou et al., 2013).

Synthesis and Biological Properties

- The synthesis and characterization of sulfonamide-derived compounds, including their metal complexes, have shown significant biological activity against various bacterial and fungal strains. This underscores the role of sulfonamide compounds in developing new antibacterial and antifungal agents with potential applications in medicine and agriculture (Chohan et al., 2009).

Mechanism of Action

Target of Action

Indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that indole derivatives interact with their targets, causing changes that result in their various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors . These pathways and their downstream effects contribute to the diverse biological activities of indole derivatives .

Result of Action

Indole derivatives are known to have diverse biological activities, which suggest a wide range of potential molecular and cellular effects .

Safety and Hazards

The compound “(S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride” has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

3-amino-N-methyl-2,3-dihydro-1H-indene-5-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S.ClH/c1-12-15(13,14)8-4-2-7-3-5-10(11)9(7)6-8;/h2,4,6,10,12H,3,5,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECCVDKGTLPSEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC2=C(CCC2N)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-methyl-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(diethoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}pyridine](/img/structure/B1528508.png)

(3,3,3-trifluoropropyl)amine](/img/structure/B1528510.png)

![2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1528514.png)

![5-Bromo-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B1528516.png)